

Application Notes and Protocols for Methyl Citronellate in Insect Repellent Formulations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl citronellate*

Cat. No.: *B1615178*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

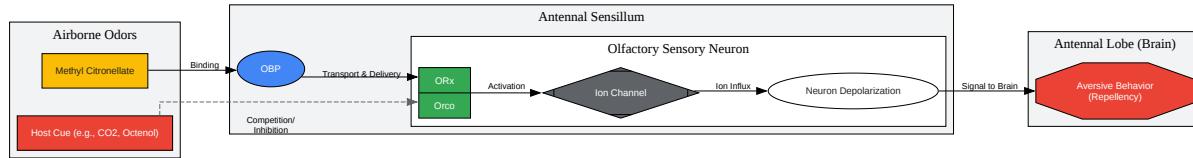
Methyl citronellate ($C_{11}H_{20}O_2$) is a naturally occurring monoterpenoid ester, valued in the fragrance industry for its pleasant, citrusy, and slightly floral aroma. As a derivative of citronellal, a well-known insect repellent, **methyl citronellate** is a promising candidate for use in novel insect repellent formulations. Its potential for low toxicity and pleasant scent profile makes it an attractive alternative or synergistic component to existing active ingredients like DEET and Picaridin.

These application notes provide a comprehensive overview of the potential use of **methyl citronellate** in insect repellent formulations. They include a summary of its physicochemical properties, hypothesized mechanism of action, formulation guidelines, and detailed protocols for efficacy and safety evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of **methyl citronellate** is presented in Table 1. Understanding these properties is crucial for formulation development, ensuring stability, and optimizing delivery for repellent efficacy.

Table 1: Physicochemical Properties of **Methyl Citronellate**


Property	Value	Reference
CAS Number	2270-60-2	[1] [2]
Molecular Formula	C11H20O2	[3]
Molecular Weight	184.28 g/mol	[2]
Appearance	Colorless to pale yellow liquid	
Odor	Floral, dry, weedy, citrus	[1]
Boiling Point	227.4 °C at 760 mmHg	[4]
Flash Point	76.4 °C	[4]
LogP	3.92	[2]
Vapor Pressure	0.078 mmHg at 25°C	[4]

Putative Mechanism of Action: Insect Olfactory System

The repellent activity of **methyl citronellate** is hypothesized to occur through its interaction with the insect's olfactory system. Repellents can act through various mechanisms, including activating aversive olfactory receptors (ORs) or inhibiting the function of ORs that detect host cues.[\[5\]](#)[\[6\]](#) The primary olfactory organs in mosquitoes are the antennae and maxillary palps, which are covered in sensilla housing olfactory sensory neurons (OSNs).

Odorant molecules, like **methyl citronellate**, are thought to be captured by Odorant Binding Proteins (OBPs) in the sensillar lymph and transported to the ORs on the dendritic membrane of OSNs. The binding of a repellent to an OR can trigger a signaling cascade that leads to neuronal firing and subsequent aversive behavior in the insect. A key component of this system is the olfactory co-receptor (Orco), which forms a heterodimer with specific ORs and is essential for their function.

Below is a diagram illustrating the proposed signaling pathway for insect repellents.

[Click to download full resolution via product page](#)*Insect Olfactory Signaling Pathway.*

Efficacy Data (Hypothetical & Comparative)

Currently, there is a lack of publicly available, peer-reviewed data specifically quantifying the insect repellent efficacy of pure **methyl citronellate**. However, based on the known repellency of citronella oil and its components, we can hypothesize its potential effectiveness. The following tables present a framework for how such data would be structured and provide comparative data for DEET and Citronella oil from existing literature.

Table 2: Hypothetical Repellency of **Methyl Citronellate** Against *Aedes aegypti*

Concentration (%)	Mean Complete Protection Time (CPT) (minutes)	% Repellency at 1 hour
5	60 - 90	> 90%
10	90 - 150	> 95%
20	150 - 240	> 98%
Untreated Control	< 1	< 5%

Note: The data in this table is hypothetical and for illustrative purposes only. Experimental validation is required.

Table 3: Comparative Repellency Data of Common Repellents

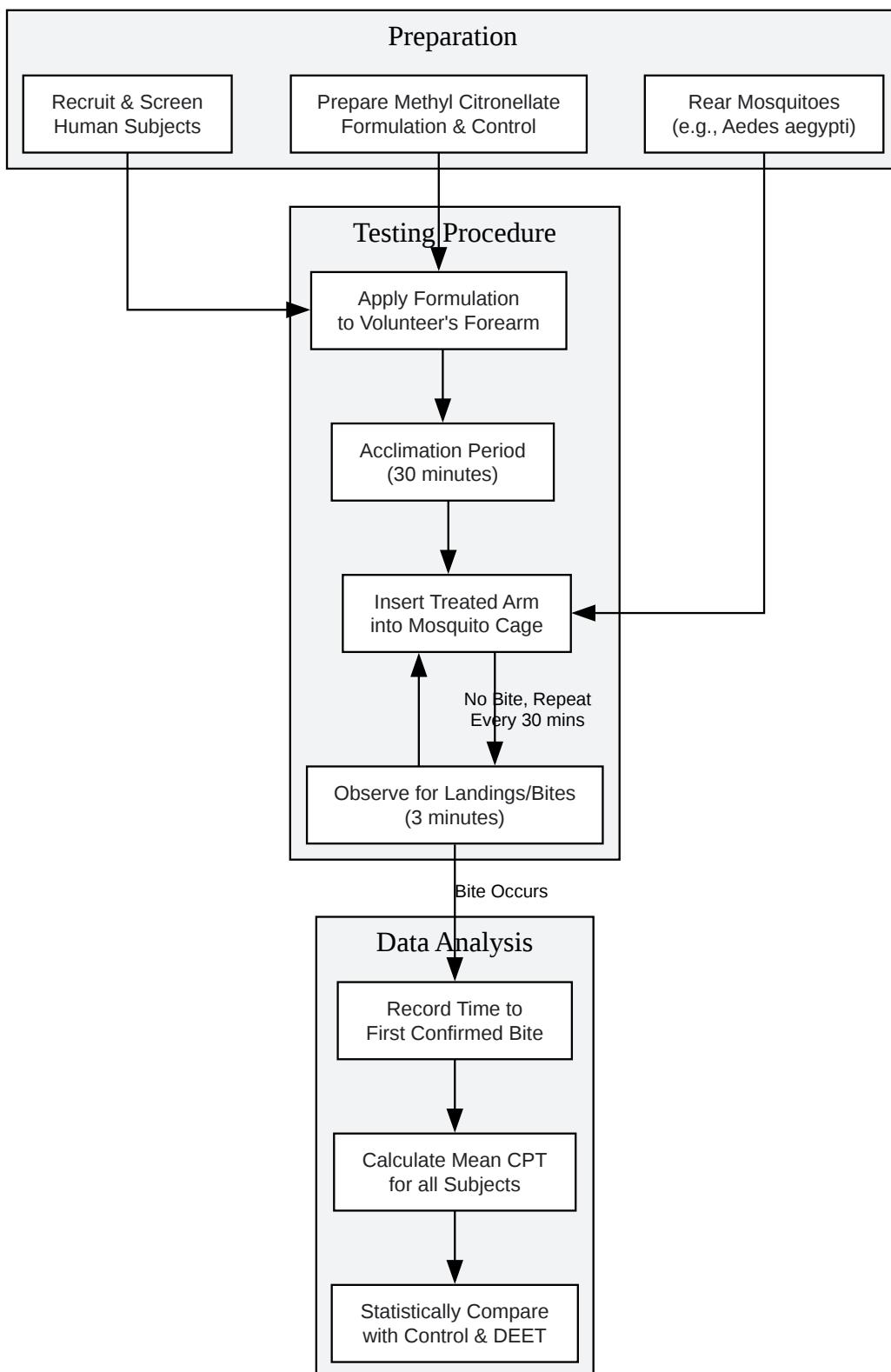
Active Ingredient	Concentration (%)	Target Species	Mean CPT (minutes)	Reference
DEET	24	Aedes albopictus	> 300	[7]
Citronella Oil	5	Aedes albopictus	10.5	[7]
Fennel Oil	5	Aedes albopictus	8.4	[7]
DEET	23.8	Aedes aegypti	301.5	[8]
Soybean Oil	2	Aedes aegypti	94.6	[8]

Formulation Guidelines

Effective formulation is key to enhancing the performance of **methyl citronellate** as a topical repellent. Key considerations include optimizing its volatility, improving skin adherence, and ensuring cosmetic acceptability.

- Solvents and Carriers: Ethanol, isopropanol, and various oils (e.g., mineral oil, coconut oil) can be used as solvents and carriers. The choice of solvent will affect the drying time and skin feel of the final product.
- Fixatives: To prolong the protection time, fixatives can be added to reduce the evaporation rate of **methyl citronellate**. Potential fixatives include vanillin, liquid paraffin, and various polymers.
- Emulsifiers: For lotion or cream-based formulations, emulsifiers such as Tween 20 or lecithin are necessary to create a stable emulsion of the oil-based active in a water base.[9]
- Synergists: The efficacy of **methyl citronellate** may be enhanced by combining it with other repellent compounds or essential oils.[10][11] For example, combining it with other natural repellents like geraniol or eugenol could broaden the spectrum of activity and increase protection time.

Example Formulation (Topical Spray - 100g)


Ingredient	Concentration (%)	Function
Methyl Citronellate	10.0	Active Ingredient
Ethanol	60.0	Solvent
Deionized Water	28.5	Diluent
Glycerin	1.0	Humectant
Vanillin	0.5	Fixative/Synergist

Experimental Protocols

The following are detailed protocols for evaluating the efficacy and safety of insect repellent formulations containing **methyl citronellate**. These protocols are based on established guidelines from organizations such as the World Health Organization (WHO) and the Environmental Protection Agency (EPA).

Arm-in-Cage Efficacy Test

This laboratory-based test is a standard method for determining the Complete Protection Time (CPT) of a topical repellent against mosquitoes.

[Click to download full resolution via product page](#)*Arm-in-Cage Experimental Workflow.*

Materials:

- Test cages (e.g., 30x30x30 cm) containing 200-250 host-seeking, non-blood-fed female mosquitoes (5-10 days old).
- **Methyl citronellate** formulation and a control formulation (vehicle only).
- Positive control (e.g., 20% DEET solution).
- Human volunteers (screened for allergies and provided informed consent).
- Micropipettes or syringes for precise application.
- Stopwatch.

Procedure:

- Volunteer Preparation: Volunteers should avoid using any scented products on the day of the test.
- Repellent Application: Apply a standard amount of the test formulation (e.g., 1 mL) evenly to a defined area (e.g., 300 cm²) of one of the volunteer's forearms. The other forearm can be used for the control or another test substance.
- Acclimation: Allow a 30-minute period for the repellent to dry and equilibrate on the skin.
- Exposure: The volunteer inserts the treated forearm into the mosquito cage for a 3-minute exposure period.
- Observation: During the exposure, count the number of mosquito landings and bites. A "bite" is defined as the mosquito inserting its proboscis into the skin.
- Repeat Exposures: If no bites occur, the arm is withdrawn. The exposure is repeated every 30 minutes until the first confirmed bite.
- Determine CPT: The Complete Protection Time is the time from application to the first confirmed bite.

- Data Analysis: Calculate the mean CPT across all volunteers for each formulation. Statistical analysis (e.g., ANOVA) can be used to compare the efficacy of different formulations.

Skin Irritation and Sensitization Test (Patch Test)

This protocol is essential for assessing the dermal safety of a new repellent formulation.

Materials:

- **Methyl citronellate** formulation.
- Occlusive or semi-occlusive patches.
- Hypoallergenic tape.
- Human volunteers.
- Dermatological scoring scale (e.g., 0 = no reaction, 4 = severe erythema and edema).

Procedure:

- Application: Apply a small, measured amount of the formulation to the patch.
- Placement: Affix the patch to a sensitive skin area of the volunteer (e.g., the inner forearm or back).
- Exposure: Leave the patch in place for 48 hours.
- Evaluation: After 48 hours, remove the patch and score the skin reaction at the site of application. A second reading should be taken at 72 or 96 hours.
- Repeat Insult Patch Test (for sensitization): To assess the potential for allergic contact dermatitis, the application and evaluation process is repeated on the same site for several weeks (e.g., three times a week for three weeks), followed by a challenge patch applied to a new site after a two-week rest period.

Safety and Toxicology

While specific toxicological data for **methyl citronellate** as an insect repellent is limited, it is classified as a flavor and fragrance agent and has undergone safety assessments for these uses. The European Food Safety Authority (EFSA) provides information on its use in food. As with any topical product, formulations containing **methyl citronellate** should be evaluated for dermal and ocular irritation, skin sensitization, and systemic toxicity. It is recommended to use **methyl citronellate** in formulations at concentrations that are demonstrated to be safe for human use.

Conclusion

Methyl citronellate presents a promising avenue for the development of new insect repellent technologies. Its pleasant fragrance and potential for repellency make it a strong candidate for inclusion in consumer-friendly products. However, rigorous efficacy and safety testing are required to validate its performance and ensure its suitability for public use. The protocols and guidelines presented in these application notes provide a framework for the systematic evaluation of **methyl citronellate** and its formulations. Further research should focus on determining its precise mechanism of action, its efficacy against a broad range of insect vectors, and its performance in diverse environmental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. methyl citronellate, 2270-60-2 [thegoodsentscompany.com]
- 2. Methyl citronellate | SIELC Technologies [sielc.com]
- 3. Showing Compound Methyl citronellate (FDB016232) - FooDB [foodb.ca]
- 4. Repellents against Aedes aegypti bites: synthetic and natural origins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Repellency Effect of Mosquito Repellents for DEET, Citronella, and Fennel Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20200253199A1 - Insect repelling composition - Google Patents [patents.google.com]

- 7. Comparison of Repellency Effect of Mosquito Repellents for DEET, Citronella, and Fennel Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative efficacy of insect repellents against mosquito bites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EP2170085A2 - Insect-repellent formulations - Google Patents [patents.google.com]
- 10. Synergistic repellent and irritant effect of combined essential oils on Aedes aegypti (L.) mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Methyl Citronellate in Insect Repellent Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1615178#application-of-methyl-citronellate-in-insect-repellent-formulations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com